1-ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of ethyl hydrazine with a nitro-substituted ketone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, with the temperature maintained around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes nitration, alkylation, and cyclization steps, followed by purification through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Cyclization: Acetylenic ketones, hydrazines, ethanol as solvent.
Major Products:
Reduction: 1-ethyl-4-amino-N-propyl-1H-pyrazol-3-amine.
Substitution: Various alkyl or aryl substituted pyrazoles.
Cyclization: Condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine has been explored for its applications in:
Medicinal Chemistry: As a scaffold for developing anti-inflammatory, anti-cancer, and antimicrobial agents.
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-Ethyl-1H-pyrazol-3-ylamine
- 3,5-Dinitro-1H-pyrazol-4-amine
Uniqueness: 1-Ethyl-4-nitro-N-propyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-nitro-N-propylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-5-9-8-7(12(13)14)6-11(4-2)10-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZWWCFDDBDWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN(C=C1[N+](=O)[O-])CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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